molecular formula C16H11ClN2S B2866528 N-(4-chlorophenyl)quinoline-2-carbothioamide CAS No. 2385-60-6

N-(4-chlorophenyl)quinoline-2-carbothioamide

Cat. No.: B2866528
CAS No.: 2385-60-6
M. Wt: 298.79
InChI Key: PBUCVMIYCBNWSU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)quinoline-2-carbothioamide: is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)quinoline-2-carbothioamide typically involves the reaction of 4-chloroaniline with quinoline-2-carbothioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbothioamide linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.

    Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

N-(4-chlorophenyl)quinoline-2-carbothioamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an antimicrobial and antitumor agent. It can inhibit the growth of various bacterial strains and cancer cell lines.

    Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly as an anticancer and antibacterial agent.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells. The compound can also bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

    Quinoline-2-carbothioamide: Lacks the 4-chlorophenyl group but shares the quinoline and carbothioamide moieties.

    4-chloroquinoline: Contains the quinoline and 4-chloro groups but lacks the carbothioamide moiety.

    N-phenylquinoline-2-carbothioamide: Similar structure but without the chloro substitution on the phenyl ring.

Uniqueness: N-(4-chlorophenyl)quinoline-2-carbothioamide is unique due to the presence of both the 4-chlorophenyl and quinoline-2-carbothioamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)quinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCVMIYCBNWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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